molecular formula C8H9N3O B7794905 [(Z)-benzylideneamino]urea

[(Z)-benzylideneamino]urea

Cat. No.: B7794905
M. Wt: 163.18 g/mol
InChI Key: AKGUXECGGCUDCV-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-benzylideneamino]urea is an organic compound characterized by the presence of a benzylidene group attached to an amino group, which is further connected to a urea moiety

Properties

IUPAC Name

[(Z)-benzylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGUXECGGCUDCV-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[(Z)-benzylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxide derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of [(Z)-benzylideneamino]urea derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. In silico molecular docking studies have shown that these compounds can effectively bind to the active sites of these enzymes, suggesting their potential as antidiabetic agents .

Table 1: Inhibition Activity of this compound Derivatives

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
118.6517.47
220.0022.00
328.3329.01

Antioxidant Properties

The antioxidant activity of this compound derivatives has been evaluated using various assays, including DPPH scavenging activity and metal chelating activity. Compounds exhibiting strong antioxidant properties are crucial in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity of this compound Derivatives

CompoundDPPH SA (mM Trolox Equivalents)Metal Chelating Activity (mM EDTA Equivalents)
A3.862.95
B2.891.36
C1.701.62

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in the development of controlled-release fertilizers due to its urea moiety's properties . The ability to form stable complexes with metal ions also suggests applications in catalysis and environmental remediation.

Comparison with Similar Compounds

Similar Compounds

    Thioureas: Similar in structure but contain sulfur instead of oxygen.

    Carbamates: Differ by having an ester group instead of an amine.

    Amides: Similar but lack the urea moiety.

Uniqueness

[(Z)-benzylideneamino]urea is unique due to its specific combination of a benzylidene group and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with proteins makes it particularly valuable in medicinal chemistry and materials science .

Biological Activity

[(Z)-benzylideneamino]urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as a Schiff base formed from the condensation of benzaldehyde and urea. The structural formula can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

The compound features a benzylidene group attached to an amino group, which is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins, influencing their stability and function. This mechanism is significant in its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MICs):

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These results suggest that this compound has moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with infections .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study focused on its cytotoxic effects on human cancer cell lines demonstrated significant reduction in cell viability at concentrations above 10 µM:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)20

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Combination Therapy : A study explored the efficacy of this compound in combination with existing antibiotics against Mycobacterium tuberculosis (Mtb). The results indicated enhanced bactericidal activity when used alongside clarithromycin, suggesting potential for combination therapies in treating resistant strains .
  • Toxicity Assessment : Acute toxicity studies conducted on animal models revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development as a pharmaceutical agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.